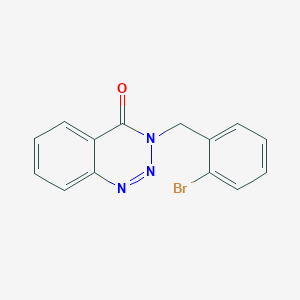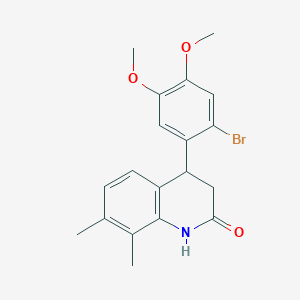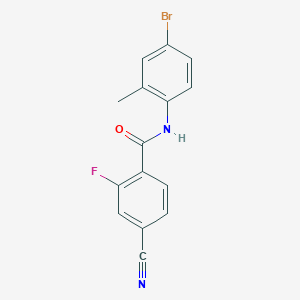
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate
Descripción general
Descripción
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate, also known as QMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. QMF is a derivative of furamide, which is a class of compounds that have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have a variety of biochemical and physiological effects. In neuropharmacology, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. In cancer research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious disease research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has several advantages for lab experiments, including its high purity and potency. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate is also relatively stable and can be stored for extended periods of time. However, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has some limitations for lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate. In neuropharmacology, further research is needed to elucidate the exact mechanism of action of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate and its potential applications for the treatment of neurological disorders. In cancer research, further research is needed to determine the optimal dosing and administration of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate for the treatment of cancer. In infectious disease research, further research is needed to investigate the potential of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate as a novel antimicrobial agent. Additionally, further research is needed to develop more cost-effective and scalable synthesis methods for 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate.
Aplicaciones Científicas De Investigación
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been studied for its potential applications in a variety of scientific research areas, including neuropharmacology, cancer research, and infectious disease research. In neuropharmacology, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have potent anticonvulsant and neuroprotective effects. In cancer research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In infectious disease research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have antimicrobial activity against a variety of bacteria, fungi, and viruses.
Propiedades
IUPAC Name |
2-methyl-N-(quinolin-6-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14(6-8-20-11)16(19)18-10-12-4-5-15-13(9-12)3-2-7-17-15/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVTWRKYRVSLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4237011.png)
![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4237026.png)
![2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide](/img/structure/B4237032.png)

![2-chloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237054.png)


![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)
![isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4237087.png)
![5-bromo-N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4237089.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4237100.png)
![{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4237103.png)
![1-{[4-(3-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B4237112.png)